(E)-N'-(1-(2-chlorophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Description

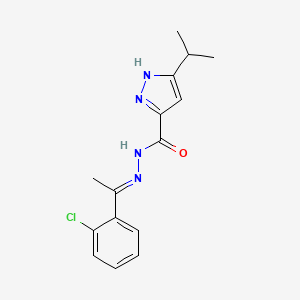

The compound (E)-N'-(1-(2-chlorophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by:

- Pyrazole core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

- 3-isopropyl substituent: A branched alkyl group enhancing lipophilicity.

- (E)-ethylidene hydrazide linkage: Confirmed via single-crystal X-ray diffraction in analogous compounds .

- 2-chlorophenyl group: A halogenated aryl moiety contributing to electronic and steric effects.

Its molecular formula is C₁₅H₁₆ClN₄O₂ (molecular weight: ~322.77 g/mol). The (E)-configuration ensures planar geometry, critical for intermolecular interactions .

Properties

IUPAC Name |

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O/c1-9(2)13-8-14(19-18-13)15(21)20-17-10(3)11-6-4-5-7-12(11)16/h4-9H,1-3H3,(H,18,19)(H,20,21)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVPRRCGCXIXQM-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-(1-(2-chlorophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines, particularly A549 lung cancer cells.

- In vitro Studies : A study reported that compounds similar to this compound demonstrated growth inhibition of A549 cells with an IC50 value of approximately 49.85 µM, indicating potent antitumor activity and the ability to induce apoptosis in these cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 49.85 | Induces apoptosis |

| Similar derivatives | A549 | Varies | Growth inhibition |

Anti-inflammatory Effects

In addition to its anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory effects. The compound has shown potential in inhibiting pro-inflammatory cytokines and mediating immune responses.

- Mechanism of Action : The anti-inflammatory activity is believed to stem from the inhibition of nitric oxide production and other inflammatory mediators. This suggests a dual role where the compound may serve as both an anticancer and anti-inflammatory agent .

Study 1: Antitumor Activity Assessment

A series of pyrazole derivatives were synthesized and screened for their antitumor activity. Among them, this compound exhibited one of the highest levels of growth inhibition against A549 lung cancer cells, confirming its potential as a therapeutic agent in cancer treatment .

Study 2: Anti-inflammatory Evaluation

Research conducted on related pyrazole compounds indicated that they effectively reduced inflammation markers in vitro. The findings suggest that these compounds could be further explored for their therapeutic applications in treating inflammatory diseases alongside their anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key analogs and their properties:

A. Antimicrobial Activity

- Halogenated derivatives (e.g., 2-chlorophenyl, 2,4-dichlorophenyl) exhibit superior antibacterial activity due to enhanced membrane penetration and target binding .

- Thiophene-containing analogs (e.g., ) show moderate activity, suggesting heterocycles may compete with bioactivity.

B. Solubility and Stability

- Hydroxyphenyl analog : Improved aqueous solubility (logP ~2.1) due to -OH group but reduced thermal stability .

- Chlorophenyl analogs : Higher logP (~3.5) enhances blood-brain barrier permeability but may increase toxicity .

C. Computational Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.